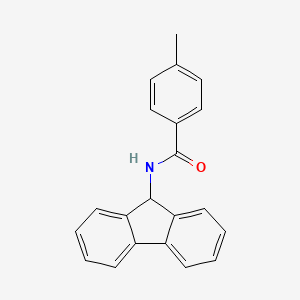
3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide, also known as IPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and cell growth.
Biochemical and Physiological Effects:
3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of prostaglandin E2 (PGE2) production, the reduction of reactive oxygen species (ROS) levels, and the modulation of cytokine production. 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has also been found to have anti-inflammatory, anti-tumor, and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide in lab experiments is its ability to selectively target specific enzymes and pathways, which can help researchers better understand the underlying mechanisms of various diseases and conditions. However, one of the limitations of using 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide research, including further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as metabolic disorders and cardiovascular diseases. Additionally, there is a need for more studies on the safety and toxicity of 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide, which can help determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and pain management. In cancer research, 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection, 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has been found to protect neurons from oxidative stress and inflammation. In pain management, 3-isopropyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to have analgesic effects.
Propriétés
IUPAC Name |
N-(3-phenylprop-2-ynyl)-5-propan-2-yl-N-propyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-4-12-22(13-8-11-16-9-6-5-7-10-16)19(23)18-14-17(15(2)3)20-21-18/h5-7,9-10,14-15H,4,12-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYOZPCEAZIVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#CC1=CC=CC=C1)C(=O)C2=NNC(=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylprop-2-ynyl)-5-propan-2-yl-N-propyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-[(benzoylamino)(imino)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4085735.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4085741.png)
![2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl butyrate](/img/structure/B4085749.png)
![N-{4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B4085755.png)
![3-({[4-(benzoylamino)-3-methoxyphenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4085757.png)
![6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B4085777.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide](/img/structure/B4085785.png)

![N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4085795.png)
![2-[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4085804.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4085822.png)
![N-isopropyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4085827.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4085842.png)
![N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085844.png)